

Application Note: High-Resolution NMR Characterization of (S)-Isotimolol

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Compound of Interest

Compound Name: (S)-Isotimolol

CAS No.: 158636-96-5

Cat. No.: B585481

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Executive Summary

In the quality control and development of Timolol Maleate, the identification of **(S)-Isotimolol** (European Pharmacopoeia Impurity B) is a critical compliance requirement. **(S)-Isotimolol** is a regioisomer formed during the synthesis of Timolol, specifically during the epoxide ring-opening of the intermediate.

While Mass Spectrometry (MS) can confirm the molecular weight (316.42 g/mol), it cannot easily distinguish the subtle regiochemical difference between the secondary alcohol (Timolol) and the primary alcohol (Isotimolol). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this differentiation.

This guide provides a self-validating protocol to distinguish these isomers based on:

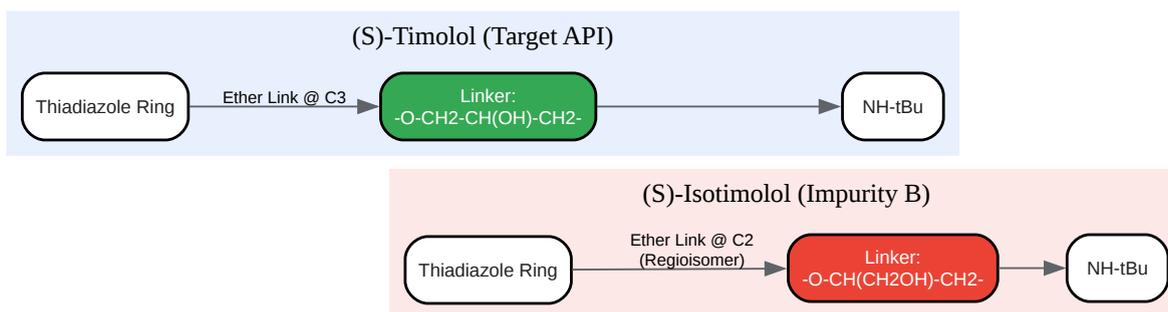
- ¹H NMR: Multiplicity of the hydroxyl proton (Doublet vs. Triplet) in DMSO-d₆.
- ¹³C NMR: Chemical shift inversion of the methine (CH) and methylene (CH₂) linker carbons.

Structural Analysis & Logic

The core structural difference lies in the propanolamine linker connecting the thiadiazole ring to the tert-butylamine group.

- (S)-Timolol: The thiadiazole ether linkage is at the terminal carbon (C3), creating a secondary alcohol at the central carbon (C2).
- **(S)-Isotimolol**: The thiadiazole ether linkage is at the central carbon (C2), creating a primary alcohol at the terminal carbon (C3).

Structural Comparison Diagram



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Figure 1: Structural comparison showing the regiochemical shift of the ether linkage. Green indicates the standard secondary alcohol structure; Red indicates the impurity's primary alcohol structure.

Experimental Protocol

To ensure reproducibility and "self-validation," this protocol uses DMSO-d₆. Unlike CDCl₃ or D₂O, DMSO-d₆ suppresses proton exchange, allowing the observation of hydroxyl (OH) coupling patterns—the "smoking gun" for distinguishing primary vs. secondary alcohols.

Sample Preparation[1]

- Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
- Concentration: 10–15 mg of sample in 0.6 mL solvent.
- Vessel: 5 mm high-precision NMR tube.

- Temperature: 298 K (25°C). Strict control is required to prevent OH peak broadening.

Acquisition Parameters (600 MHz equivalent)

Parameter	1H NMR (Proton)	13C NMR (Carbon)	DEPT-135
Pulse Sequence	zg30 (30° pulse)	zgpg30 (Power-gated decoupling)	dept135
Spectral Width	12 ppm (-1 to 11)	220 ppm (-10 to 210)	220 ppm
Relaxation Delay (D1)	2.0 sec	2.0 sec	2.0 sec
Scans (NS)	16	1024 (min)	512
Acquisition Time	~3.0 sec	~1.0 sec	~1.0 sec

Self-Validation Check:

- Before analysis, check the HDO/Water signal (approx 3.33 ppm). If it is broad, the sample is "wet," and OH coupling may be lost. If the OH signal is a sharp multiplet, the data is valid.

Spectral Assignment & Results

The following data differentiates the two species. Note that the Morpholine and tert-butyl signals remain relatively constant; the diagnostic region is the aliphatic linker.

1H NMR Assignment (DMSO-d6, 600 MHz)

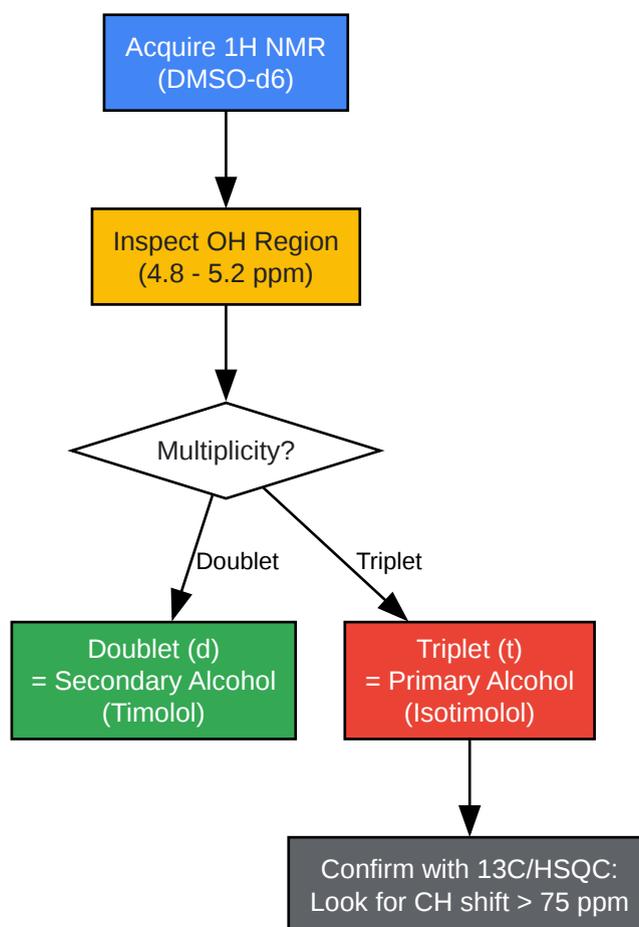
Position	(S)-Timolol (API)	(S)-Isotimolol (Impurity B)[1][2]	Diagnostic Logic
OH Group	~5.15 ppm (d, J=5 Hz)	~4.90 ppm (t, J=5 Hz)	CRITICAL: Secondary alcohols split as doublets; Primary alcohols split as triplets.
Linker CH (Methine)	~3.95 ppm (m)	~5.20 ppm (m)	In Isotimolol, the CH is attached to the electronegative O-Thiadiazole, shifting it significantly downfield.
Linker CH2 (O-bound)	~4.35 ppm (d)	~3.65 ppm (m)	In Isotimolol, this becomes a CH2-OH (primary alcohol), shifting upfield compared to the ether-linked CH2 in Timolol.
Linker CH2 (N-bound)	~2.65 ppm (d)	~2.80 ppm (d)	Minor shift; less diagnostic.
Thiadiazole Ring	No protons	No protons	N/A
Morpholine	~3.50 & 3.70 ppm	~3.50 & 3.70 ppm	Overlapping multiplets.
t-Butyl	~1.02 ppm (s)	~1.04 ppm (s)	Intense singlet.

13C NMR Assignment (DMSO-d6, 150 MHz)

Position	(S)-Timolol (ppm)	(S)-Isotimolol (ppm)	DEPT-135 Phase
Thiadiazole C3/C4	~153.0, 149.5	~153.0, 150.0	Quaternary (Invisible in DEPT)
Linker CH (Methine)	68.5	76.2	Positive (Up)
Linker CH2 (O-bound)	73.2	61.5	Negative (Down)
Linker CH2 (N-bound)	44.5	42.8	Negative (Down)
Morpholine	66.0, 47.5	66.0, 47.5	Negative (Down)
t-Butyl (CH3)	28.5	28.5	Positive (Up)
t-Butyl (Cq)	50.2	50.5	Quaternary (Invisible)

The "Fingerprint" Workflow

To rapidly confirm the presence of Isotimolol in a Timolol sample (e.g., during degradation studies), follow this logic flow:



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Figure 2: Decision tree for distinguishing Timolol from Isotimolol using 1H NMR multiplicity.

Advanced Verification (2D NMR)

If the sample is a mixture or concentration is low, 1D proton signals may overlap. Use HSQC (Heteronuclear Single Quantum Coherence) for definitive assignment.

- Timolol HSQC: The proton at ~3.95 ppm correlates to the carbon at ~68.5 ppm (CH-OH).
- Isotimolol HSQC: The proton at ~5.20 ppm correlates to the carbon at ~76.2 ppm (CH-O-Het).
- HMBC (Heteronuclear Multiple Bond Correlation):

- In Isotimolol, the CH proton (~5.20 ppm) will show a strong 3-bond correlation to the Thiadiazole ring carbons (~153 ppm).
- In Timolol, the CH₂ protons (~4.35 ppm) show this correlation, while the CH proton does not (or shows a weaker 4-bond correlation).

References

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